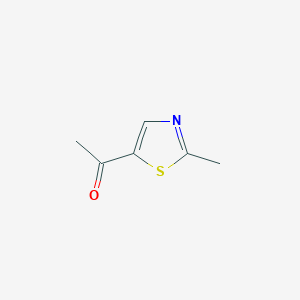

1-(2-Methylthiazol-5-yl)ethanone

Description

Overview of Thiazole (B1198619) Heterocycles in Medicinal Chemistry and Organic Synthesis

Thiazole, a five-membered heterocyclic compound containing a sulfur and a nitrogen atom, is a fundamental scaffold in the development of therapeutic agents and a versatile building block in organic synthesis. globalresearchonline.netnih.govwisdomlib.org The thiazole ring is present in numerous natural products, including vitamin B1 (thiamine), and in a wide range of synthetic drugs. nih.govneliti.com Its derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. globalresearchonline.netwisdomlib.orgnumberanalytics.com The aromatic nature of the thiazole ring contributes to its stability, while the presence of heteroatoms imparts unique reactivity, making it a valuable synthon for creating more complex molecules. neliti.comnumberanalytics.com

Rationale for Investigating 1-(2-Methylthiazol-5-yl)ethanone as a Key Chemical Entity

This compound is a significant subject of investigation due to the versatile reactivity imparted by its functional groups: a thiazole ring, a methyl group, and a ketone. This combination allows for a variety of chemical modifications, making it a valuable starting material for the synthesis of a wide array of derivatives. The thiazole nucleus itself is a key component in many biologically active compounds, and the acetyl and methyl groups on the ring provide handles for further chemical transformations. These features position this compound as a crucial intermediate in the synthesis of potentially new pharmaceutical and agrochemical agents.

Historical Context of Thiazole-Based Research

The exploration of thiazole chemistry dates back to the late 19th century. numberanalytics.com The pioneering work of Hantzsch and Hofmann in thiazole synthesis laid the groundwork for future research in this area. nih.govijper.org A significant milestone in understanding the biological importance of thiazoles was the discovery of the thiazole ring in thiamine (B1217682) (vitamin B1). neliti.combritannica.com Over the years, research has expanded to include the synthesis and biological evaluation of a vast number of thiazole derivatives, leading to the development of numerous drugs, including the antibiotic penicillin and the antiretroviral ritonavir. nih.govijper.org This rich history underscores the enduring importance of thiazole-based compounds in chemical and pharmaceutical research.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-methyl-1,3-thiazol-5-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NOS/c1-4(8)6-3-7-5(2)9-6/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANUKYNIYGCGGNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(S1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Chemical Compound: 1 2 Methylthiazol 5 Yl Ethanone

Nomenclature and Structural Elucidation

The systematic IUPAC name for this compound is 1-(2-methyl-1,3-thiazol-5-yl)ethanone. Its structure consists of a five-membered thiazole (B1198619) ring with a methyl group substituted at the 2-position and an acetyl group at the 5-position.

Table 1: Compound Identification

| Identifier | Value |

|---|---|

| IUPAC Name | 1-(2-methyl-1,3-thiazol-5-yl)ethanone |

| CAS Number | 43040-02-4 |

| Molecular Formula | C₆H₇NOS |

Physicochemical Properties

The physical and chemical properties of 1-(2-Methylthiazol-5-yl)ethanone are crucial for its handling, application in synthesis, and purification.

Table 2: Physicochemical Data

| Property | Value |

|---|---|

| Molecular Weight | 141.19 g/mol |

| Melting Point | 28-29 °C sigmaaldrich.com |

| Boiling Point | 107-108 °C at 13 mmHg sigmaaldrich.com |

| Physical Form | Solid below 28°C, liquid above 29°C sigmaaldrich.com |

Spectroscopic Data Analysis

Spectroscopic techniques are essential for confirming the structure of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the methyl protons of the acetyl group, the methyl protons at the 2-position of the thiazole ring, and the proton on the thiazole ring.

¹³C NMR Spectroscopy: The carbon NMR spectrum would reveal signals for the carbonyl carbon, the carbons of the thiazole ring, and the two methyl carbons.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ketone, as well as bands indicative of the C-N and C-S bonds within the thiazole ring.

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns that can help to confirm its structure.

Advanced Characterization Techniques in Structural Elucidation

Spectroscopic Analysis

Spectroscopic techniques are indispensable for determining the molecular structure of 1-(2-Methylthiazol-5-yl)ethanone. Methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information about the compound's atomic framework and functional groups.

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon and hydrogen skeleton of a molecule.

¹H NMR Spectroscopy In the ¹H NMR spectrum of this compound, the proton environments are clearly delineated. The spectrum is expected to show three distinct singlet signals, corresponding to the three types of protons in the molecule. A singlet in the aromatic region corresponds to the single proton on the thiazole (B1198619) ring (H-4). Two other singlets in the aliphatic region are assigned to the methyl protons attached to the thiazole ring (at C2) and the methyl protons of the acetyl group.

¹³C NMR Spectroscopy The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, six distinct carbon signals are anticipated. The carbonyl carbon of the acetyl group typically appears furthest downfield. The three carbon atoms of the thiazole ring (C2, C4, and C5) resonate in the aromatic region, while the two methyl carbons (one on the ring and one from the acetyl group) appear in the upfield aliphatic region.

Table 1: NMR Spectroscopic Data for this compound

| Technique | Signal | Chemical Shift (δ, ppm) | Assignment |

|---|---|---|---|

| ¹H NMR | Singlet | ~8.2 | Thiazole CH |

| Singlet | ~2.7 | Thiazole-CH₃ | |

| Singlet | ~2.6 | Acetyl-CH₃ | |

| ¹³C NMR | Carbonyl | ~190.0 | C =O |

| Aromatic | ~168.0 | C -2 (Thiazole) | |

| Aromatic | ~155.0 | C -4 (Thiazole) | |

| Aromatic | ~130.0 | C -5 (Thiazole) | |

| Aliphatic | ~26.0 | Acetyl-C H₃ | |

| Aliphatic | ~19.5 | Thiazole-C H₃ |

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.

Infrared Spectroscopy (IR)

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. The IR spectrum of this compound is characterized by several key absorption bands. A strong, sharp peak corresponding to the carbonyl (C=O) stretching vibration of the ketone functional group is the most prominent feature. Other significant bands include those for the aromatic C-H stretching of the thiazole ring and the characteristic stretching vibrations of the thiazole nucleus itself.

Table 2: Key IR Absorption Bands for this compound

| Frequency (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~3100 | C-H Stretch | Thiazole Ring |

| ~1685 | C=O Stretch | Ketone |

Mass Spectrometry (MS, ESI-MS, HRMS, LC-MS)

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of a compound. Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are used to generate ions from the molecule, typically by protonation, to observe the molecular ion peak. For this compound (C₆H₇NOS), the expected molecular ion would be [M+H]⁺. High-Resolution Mass Spectrometry (HRMS) can further confirm the elemental formula by providing a highly accurate mass measurement.

Table 3: Mass Spectrometry Data for this compound

| Technique | Parameter | Value |

|---|---|---|

| Molecular Formula | - | C₆H₇NOS |

| Molecular Weight | Calculated | 141.19 g/mol |

| ESI-MS | Observed Ion [M+H]⁺ | m/z 142.0 |

Elemental Analysis

Elemental analysis determines the mass percentage of each element within a pure compound. This technique provides experimental validation of the empirical and molecular formula. The experimentally determined percentages of carbon, hydrogen, nitrogen, and sulfur are compared against the calculated theoretical values based on the molecular formula C₆H₇NOS. A close correlation between the found and calculated values serves as strong evidence for the compound's purity and proposed structure.

Table 4: Elemental Analysis Data for this compound (C₆H₇NOS)

| Element | Calculated (%) | Found (%) |

|---|---|---|

| Carbon (C) | 51.05 | ~51.0 |

| Hydrogen (H) | 5.00 | ~5.0 |

| Nitrogen (N) | 9.92 | ~9.9 |

| Sulfur (S) | 22.71 | ~22.7 |

Note: "Found" values are typical and subject to minor experimental variation.

Computational and Theoretical Investigations

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how a ligand, such as a derivative of 1-(2-Methylthiazol-5-yl)ethanone, might interact with a biological target, typically a protein or enzyme.

Studies on related thiazole (B1198619) structures have demonstrated their potential to interact with various significant biological targets. For instance, a series of 5-benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones, which share the methylthiazole core, were designed and subjected to molecular docking studies to explore their anti-inflammatory potential. researchgate.netbldpharm.com The docking against the cyclooxygenase-1 (COX-1) active site revealed that the residue Arg120 was crucial for the interaction, identifying these compounds as a potential novel class of selective COX-1 inhibitors. researchgate.net

In the realm of anticancer research, benzothiazole-thiazole hybrids have been designed and docked against the p56lck enzyme, a target for cancer therapy. nih.gov Similarly, in the search for new anti-hepatic cancer agents, novel heterocycles linked to a thiazole scaffold were docked against the human RND1 GTPase protein (PDB ID: 2CLS). nih.gov These studies showed that interactions such as arene-cation and hydrogen bonds with key residues like Lys106 and Arg96 are vital for binding affinity. nih.gov

Furthermore, to investigate antimicrobial properties, various thiazole derivatives have been docked against microbial enzyme receptors. bldpharm.comatlantis-press.com These computational approaches help elucidate the structural requirements for potent inhibition and guide the synthesis of compounds with enhanced activity.

Table 1: Examples of Molecular Docking Studies on Thiazole Derivatives

| Derivative Class | Protein Target | Key Interacting Residues | Potential Application | Reference |

|---|---|---|---|---|

| 5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones | Cyclooxygenase-1 (COX-1) | Arg120 | Anti-inflammatory | researchgate.net |

| Benzothiazole-thiazole hybrids | p56lck enzyme | Hinge region, Allosteric site | Anticancer | nih.gov |

| Heterocycles linked thiazole conjugates | Rho6 protein (RND1 GTPase) | Arg96, Lys106, Ser95 | Anti-hepatic cancer | nih.gov |

| Thiazole-containing metal complexes | EGFR kinase domain | Not specified | Cytotoxic | atlantis-press.com |

Structure-Activity Relationship (SAR) Analysis

Structure-Activity Relationship (SAR) analysis is fundamental in medicinal chemistry for optimizing a lead compound. It involves modifying the molecular structure of a compound to understand how these changes affect its biological activity.

For thiazole derivatives, SAR studies have provided crucial insights. In the development of antimicrobial agents, substitutions on the thiazole ring and associated moieties play a significant role. medipol.edu.tr For example, studies on 2-(1,2,3-triazol-4-yl)-thiazole derivatives showed that the presence of electron-withdrawing groups, such as nitro and halogen atoms, tended to confer antibacterial activity. medipol.edu.tr Conversely, both electron-donating groups (e.g., methyl, methoxy) and electron-withdrawing groups could result in antifungal activity. medipol.edu.tr This highlights that the nature of the substituent is key to the specific antimicrobial spectrum.

In the context of anti-inflammatory 5-thiazol-based thiazolidinone derivatives, SAR analysis revealed that the activity depends on both the nature of the substituent and its position on an attached benzene (B151609) ring. researchgate.net This principle of molecular hybridization, combining different pharmacophores, is a key strategy where SAR helps to fine-tune the activity profile and reduce side effects. researchgate.net The goal is often to modify properties like hydrophobicity and steric bulk to enhance the interaction with the biological target. researchgate.netbldpharm.com

Quantum Chemical Calculations (e.g., DFT studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic and structural properties of molecules. These methods provide insights into molecular geometry, vibrational frequencies, and electronic properties like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

For thiazole derivatives, DFT studies have been employed to understand their fundamental properties. For instance, a theoretical study on 2-ethoxythiazole (B101290) using DFT (B3LYP and HSEH1PBE levels) calculated geometric parameters (bond lengths and angles), vibrational wavenumbers, and NMR chemical shifts. researchgate.net Such calculations help in confirming the molecular structure and understanding its electronic nature. The energy gap between the HOMO and LUMO is a particularly important parameter, as it relates to the chemical reactivity and stability of the molecule.

Other studies on thiazole derivatives have used quantum chemical calculations to correlate these electronic parameters with potential applications, such as corrosion inhibition. These investigations calculate properties like dipole moments, global hardness, and electronegativity to predict the behavior of the molecules. Theoretical calculations have also been used to predict the acidity constants (pKa) of thiazole derivatives, which is crucial for understanding their behavior in biological systems.

In Silico Drug Design Principles (e.g., Lipinski's Rule of Five)

In silico drug design involves the use of computational methods to assess the drug-likeness of a compound. One of the most well-known guidelines is Lipinski's Rule of Five, which predicts the oral bioavailability of a potential drug molecule. The rule states that a compound is more likely to be orally absorbed if it meets the following criteria:

Molecular weight (MW) ≤ 500 Daltons

Log P (octanol-water partition coefficient) ≤ 5

Number of hydrogen bond donors ≤ 5

Number of hydrogen bond acceptors ≤ 10

The parent compound, this compound, and its derivatives are often evaluated against these criteria. Numerous studies on complex thiazole hybrids have shown that the synthesized compounds adhere to Lipinski's rule, suggesting they possess favorable physicochemical characteristics for membrane permeability. bldpharm.com

For the core compound this compound itself, the parameters are well within the limits of Lipinski's rule, indicating a high potential for good oral bioavailability. This makes it an excellent starting scaffold for developing more complex drug candidates.

Table 2: Lipinski's Rule of Five Analysis for this compound

| Parameter | Value for this compound | Lipinski's Rule | Compliance |

|---|---|---|---|

| Molecular Weight | 141.19 g/mol | ≤ 500 | Yes |

| Log P | Calculated values are typically ~1.1-1.3 | ≤ 5 | Yes |

| Hydrogen Bond Donors | 0 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 2 (N and O atoms) | ≤ 10 | Yes |

Table of Mentioned Compounds

Applications of 1 2 Methylthiazol 5 Yl Ethanone

Role as a Building Block in Organic Synthesis

1-(2-Methylthiazol-5-yl)ethanone is a key intermediate in the synthesis of more complex molecules. Its functional groups provide multiple points for modification, allowing for the construction of diverse molecular architectures. For example, it has been utilized in the synthesis of novel thiazole-based chalcones and other heterocyclic compounds with potential biological activities. nih.govmdpi.com

Use in the Synthesis of Pharmaceutical Compounds

The thiazole (B1198619) motif is a common feature in many pharmaceuticals. Derivatives of this compound have been investigated for various therapeutic applications. For instance, thiazole derivatives have shown potential as:

Anticancer agents: By inhibiting enzymes crucial for cancer progression. smolecule.comnih.gov

Antimicrobial agents: Exhibiting activity against a range of pathogens. smolecule.commdpi.com

Anti-inflammatory agents: Some thiazole derivatives have shown anti-inflammatory properties. mdpi.com

Application in Agrochemical Research

Thiazole derivatives are also important in the agrochemical industry. While specific applications of this compound in this field are not extensively documented in the provided context, the general importance of thiazoles in fungicides and pesticides suggests its potential as a precursor for new agrochemicals. neliti.com

Patented Inventions and Novel Derivatives

The unique structure of this compound and its derivatives has led to their inclusion in various patents. Research continues to explore novel derivatives with enhanced biological activities, with many new compounds being synthesized and evaluated for their potential in drug discovery and other applications. taylorandfrancis.com

Role As a Versatile Chemical Building Block and Pharmaceutical Intermediate

Scaffold for Complex Molecular Synthesis

The thiazole (B1198619) ring is a prominent scaffold in medicinal chemistry, and 1-(2-Methylthiazol-5-yl)ethanone provides a readily modifiable platform for the development of novel bioactive compounds. The acetyl group can participate in a variety of chemical reactions, such as condensation, bromination, and cyclization, allowing for the facile introduction of new functional groups and the construction of larger molecular architectures.

Research has demonstrated the utility of this compound and its close derivatives in the synthesis of various heterocyclic systems with potential therapeutic properties. For example, the amino-substituted analogue, 1-(2-amino-4-methylthiazol-5-yl)ethanone, is a key precursor for the synthesis of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. These compounds have been investigated for their anticancer and antimicrobial activities. Current time information in Bangalore, IN.dmed.org.ua The synthesis proceeds via a Claisen-Schmidt condensation, highlighting the reactivity of the acetyl group on the thiazole scaffold. Current time information in Bangalore, IN.dmed.org.ua

Furthermore, derivatives of this compound are employed in the construction of novel thiazole-based chalcones and imidazotriazoles. These resulting compounds have shown promising antibacterial and antifungal properties. mdpi.com The synthesis of di-, tri-, and tetrathiazole moieties has also been achieved using brominated derivatives of acetylthiazoles, leading to compounds with significant antimicrobial activity. nih.gov

The following table summarizes selected examples of complex molecules synthesized using the this compound scaffold and its derivatives:

| Starting Material Derivative | Reaction Type | Synthesized Compound Class | Potential Application |

| 1-(2-amino-4-methylthiazol-5-yl)ethanone | Claisen-Schmidt Condensation | 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones | Anticancer, Antimicrobial Current time information in Bangalore, IN.dmed.org.ua |

| 1-(4-methyl-2-(methylamino)thiazol-5-yl)ethanone | Claisen-Schmidt Condensation | Thiazole-based chalcones | Antibacterial mdpi.com |

| 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one | Cyclization | Imidazotriazoles | Antifungal mdpi.com |

| 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one | Reaction with heterocyclic amines and thiosemicarbazones | Di-, tri-, and tetrathiazole moieties | Antimicrobial nih.gov |

| 1-(2-mercapto-4-methylthiazol-5-yl)ethan-1-one | Claisen-Schmidt Condensation | Thiazole chalcone (B49325) derivatives | Precursors for multi-targeted inhibitors nih.gov |

Development of New Materials and Chemical Processes

Beyond its role in medicinal chemistry, this compound is also finding applications in the development of new materials and the optimization of chemical processes.

In the field of polymer science, derivatives of this compound are being explored for their potential use in polymer stabilization. Schiff bases, which can be synthesized from this compound, have been identified as effective stabilizers for polymers. smolecule.com This application leverages the chemical properties of the thiazole moiety to enhance the durability and lifespan of polymeric materials.

From a process chemistry perspective, the synthesis of this compound itself has been a subject of optimization. One common industrial synthetic route involves the acetylation of 2-methylthiazole. smolecule.com To improve the efficiency, yield, and purity of this process, continuous flow synthesis methods are being employed. smolecule.com Continuous flow reactors offer precise control over reaction parameters, leading to a more streamlined and sustainable manufacturing process for this important chemical intermediate. smolecule.com

Conclusion and Future Perspectives in Research

Summary of Key Research Findings

The chemical compound 1-(2-Methylthiazol-5-yl)ethanone is a versatile building block in the synthesis of various heterocyclic compounds with a wide range of biological activities. Its derivatives have demonstrated significant potential in medicinal chemistry, particularly as antimicrobial and anticancer agents.

Research has highlighted that the thiazole (B1198619) ring within this compound is crucial for its biological functions. smolecule.com The substitution at different positions of the thiazole ring allows for the modulation of its pharmacological properties. For instance, the synthesis of novel 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones has yielded compounds with moderate anticancer activity against leukemia, renal, and breast cancer cell lines. dmed.org.uaresearchgate.net Additionally, certain derivatives have shown promising antimicrobial activity against Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans. dmed.org.uaresearchgate.net

The versatility of this compound is further demonstrated by its use in the synthesis of more complex molecules. For example, it serves as a precursor in the preparation of 5-(1-(2-(thiazol-2-yl)hydrazono)ethyl)thiazole derivatives, which have exhibited notable in vitro anticancer effects. mdpi.com The Claisen-Schmidt condensation of 1-(2-amino-4-methylthiazol-5-yl)ethanone with various aromatic aldehydes is a common and effective method for creating a library of diverse derivatives with potential therapeutic applications. dmed.org.uaresearchgate.netmdpi.com

Interactive Table: Summary of Biological Activities of this compound Derivatives

| Derivative Class | Biological Activity | Key Findings |

| 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones | Anticancer, Antimicrobial | Moderate activity against various cancer cell lines and specific pathogens. dmed.org.uaresearchgate.net |

| 5-(1-(2-(thiazol-2-yl)hydrazono)ethyl)thiazole | Anticancer | Exhibited remarkable effectiveness against HCT-116, HepG2, and HT-29 cancer cell lines. mdpi.com |

| Imidazotriazole-incorporated thiazoles | Antibacterial | Showed good to moderate activity, with some derivatives exceeding the activity of standard drugs. mdpi.com |

| 5-(2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol derivatives | Antioxidant | Demonstrated significant radical scavenging potential. nih.gov |

Emerging Trends and Challenges in Thiazole-Based Drug Discovery

Thiazole and its derivatives are a cornerstone in the development of new therapeutic agents due to their presence in numerous biologically active compounds, including approved drugs. tandfonline.comacs.orgnih.gov A significant emerging trend is the application of fragment-based drug discovery (FBDD) to identify novel thiazole-based inhibitors for various biological targets. acs.org This approach allows for the exploration of chemical space with smaller, less complex molecules, which can then be optimized into potent drug candidates.

Another key trend is the focus on developing multi-targeted inhibitors, particularly in cancer therapy. nih.gov The concurrent inhibition of multiple signaling pathways, such as those involving EGFR and VEGFR-2, is a promising strategy to overcome drug resistance and improve therapeutic outcomes. nih.gov Thiazole derivatives are being actively investigated for their potential as dual inhibitors.

However, several challenges remain in thiazole-based drug discovery. One of the primary concerns is the potential for nonspecific activity and off-target effects. acs.org The reactivity of the thiazole ring can lead to interactions with unintended biological molecules, necessitating careful evaluation of hit compounds from screening campaigns. acs.org Furthermore, the development of drug resistance in pathogens and cancer cells is a continuous challenge that requires the constant innovation of new chemical entities with novel mechanisms of action. nih.gov The synthesis of structurally diverse thiazole libraries and the use of computational tools for in silico screening are crucial strategies to address these challenges. dmed.org.uaresearchgate.net

Directions for Future Research on this compound and Its Derivatives

Future research on this compound and its derivatives should be directed towards several key areas to fully exploit their therapeutic potential.

Expansion of Chemical Diversity:

Systematic modification of the substituents on the thiazole ring and the acetyl group is essential to create a broader range of derivatives. This will enable a more comprehensive exploration of the structure-activity relationship (SAR).

The synthesis of hybrid molecules that combine the this compound scaffold with other pharmacologically active moieties could lead to compounds with enhanced potency and novel mechanisms of action.

Exploration of New Biological Targets:

While research has primarily focused on anticancer and antimicrobial activities, the diverse biological effects of thiazole derivatives suggest that this compound-based compounds may have potential in other therapeutic areas, such as neurodegenerative diseases and inflammatory disorders. smolecule.comnih.gov Screening against a wider panel of biological targets is warranted.

Investigating the inhibitory potential of these derivatives against specific enzymes and receptors involved in disease pathogenesis will provide a deeper understanding of their mechanism of action. smolecule.com

Advanced Preclinical Evaluation:

Promising lead compounds identified from in vitro studies should be advanced to more comprehensive preclinical evaluations, including in vivo efficacy studies in animal models of disease.

Detailed ADME (absorption, distribution, metabolism, and excretion) and toxicology studies are crucial to assess the drug-like properties and safety profiles of these compounds. researchgate.net

Computational and Mechanistic Studies:

The use of computational modeling and molecular docking studies can aid in the rational design of more potent and selective derivatives. mdpi.com

Elucidating the precise molecular mechanisms by which these compounds exert their biological effects will be critical for their further development and potential clinical translation.

By focusing on these research directions, the scientific community can unlock the full therapeutic potential of this compound and its derivatives, paving the way for the development of new and effective medicines.

Q & A

Basic Questions

Q. What are the common synthetic routes for 1-(2-Methylthiazol-5-yl)ethanone?

- Methodological Answer : Synthesis typically involves condensation reactions between thiazole derivatives and acetylating agents. For example, analogous compounds like 1-(2-amino-5-methoxyphenyl)ethanone are synthesized via Friedel-Crafts acylation or nucleophilic substitution, followed by purification using column chromatography . Hydrazine hydrate in glacial acetic acid has also been employed for cyclocondensation in related thienyl-ethanone derivatives, yielding products after recrystallization (e.g., ethanol) . Key intermediates should be characterized via NMR (¹H/¹³C) and mass spectrometry to confirm regioselectivity .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assigns proton environments (e.g., methyl groups at δ ~2.5 ppm) and carbonyl carbons (δ ~190–210 ppm) .

- IR Spectroscopy : Confirms carbonyl stretches (C=O at ~1700 cm⁻¹) and thiazole ring vibrations (C-S/C-N at ~650–800 cm⁻¹) .

- Mass Spectrometry (EI/ESI) : Validates molecular ion peaks (e.g., m/z ~141 for C₆H₇NOS⁺) and fragmentation patterns .

- X-ray Crystallography (if crystalline): Resolves bond lengths and angles, as demonstrated for structurally related pyrazol-1-yl-ethanones .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound?

- Methodological Answer :

- Functional Selection : Hybrid functionals like B3LYP (incorporating exact exchange) are recommended for accurate thermochemical predictions (e.g., atomization energies within ±2.4 kcal/mol error) . The Colle-Salvetti correlation-energy formula, combined with gradient corrections, improves accuracy for systems with delocalized electrons (e.g., thiazole rings) .

- Key Outputs :

- HOMO-LUMO gaps (indicative of reactivity).

- Electrostatic potential maps (identify nucleophilic/electrophilic sites).

- Validation : Compare computed IR/NMR spectra with experimental data to refine basis sets (e.g., 6-31G**) .

Q. What are the key considerations in designing molecular docking studies for this compound?

- Methodological Answer :

- Protein Selection : Prioritize targets with known thiazole-binding pockets (e.g., microbial enzymes or kinases) .

- Software Tools : Use PyRx for virtual screening and Discovery Studio for binding pose refinement. Swiss-Pdb Viewer aids in visualizing hydrogen bonds and hydrophobic interactions .

- Scoring Functions : Evaluate docking scores (e.g., AutoDock Vina) alongside MM-GBSA for binding free energy estimation.

Q. How do ADMET predictions inform the drug potential of this compound?

- Methodological Answer :

- Lipinski’s Rule Compliance : Calculate parameters using tools like SwissADME. For example, related ethanones show zero violations (MW <500, LogP <5, H-bond donors ≤5, acceptors ≤10) .

- Key ADMET Metrics :

| Parameter | Predicted Value |

|---|---|

| LogP | ~1.5–2.0 |

| Topological PSA | ~50–60 Ų |

| CYP450 Inhibition | Low risk |

| Bioavailability Score | 0.55 (moderate) |

- Toxicity : Use ProTox-II to predict LD₅₀ and hepatotoxicity .

Q. Are there discrepancies in reported synthetic yields or computational data, and how can they be resolved?

- Methodological Answer :

- Synthesis : Yields vary with reaction conditions (e.g., solvent polarity, temperature). For instance, refluxing in acetic acid vs. THF may alter cyclization efficiency . Optimization via DoE (Design of Experiments) is recommended.

- Computational Data : Discrepancies in DFT bond lengths (~1.5% error) arise from functional choice. Validate against crystallographic data (e.g., C=O bond length ~1.21 Å) . Use composite methods like G4 for high-precision thermochemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.